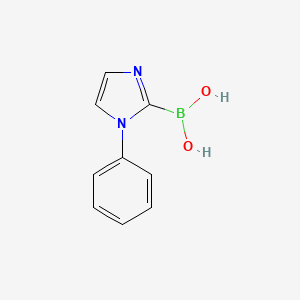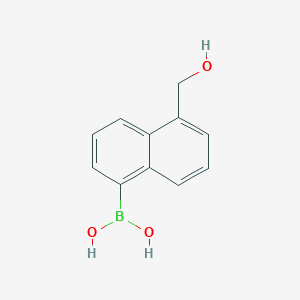
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is an aromatic boronic acid compound with the molecular formula C11H11BO3 and a molecular weight of 202.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
化学反応の分析
Types of Reactions
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthalene-1-carboxylic acid derivatives .
科学的研究の応用
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is unique due to its specific structure, which combines the naphthalene ring with a hydroxymethyl group and a boronic acid group. This combination provides unique reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
特性
分子式 |
C11H11BO3 |
|---|---|
分子量 |
202.02 g/mol |
IUPAC名 |
[5-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13-15H,7H2 |
InChIキー |
FBSVRSVWEMAGNK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C(C2=CC=C1)CO)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


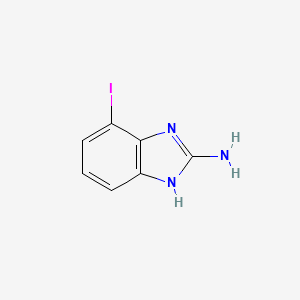
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
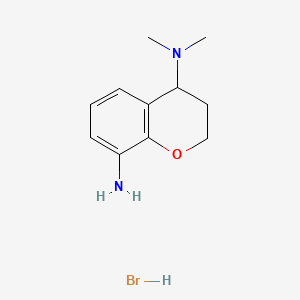
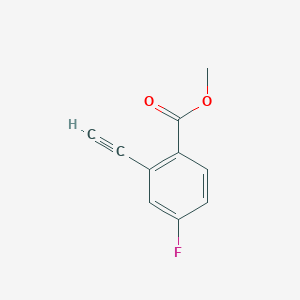
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
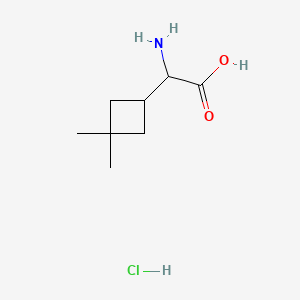
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
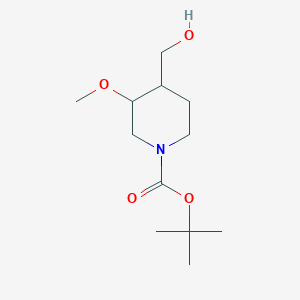
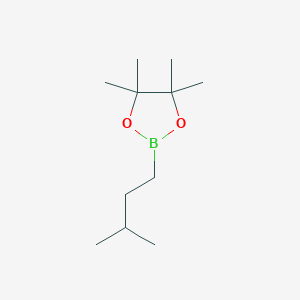
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
